molecular formula C19H21NO2 B11049327 3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine

Cat. No. B11049327
M. Wt: 295.4 g/mol
InChI Key: JKWSCGNTWMWTJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the reaction of 2-furylmethylamine with 4-phenylbutan-1-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-diones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted furans depending on the electrophile used

Scientific Research Applications

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-4-phenylbutan-1-amine
  • N-(furan-2-ylmethyl)-4-phenylbutan-1-amine
  • 3-(furan-2-yl)-N-(furan-2-ylmethyl)butan-1-amine

Uniqueness

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine is unique due to the presence of both furan and phenyl groups, which contribute to its distinct chemical and biological properties

properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine

InChI

InChI=1S/C19H21NO2/c1-2-6-16(7-3-1)14-17(19-9-5-13-22-19)10-11-20-15-18-8-4-12-21-18/h1-9,12-13,17,20H,10-11,14-15H2

InChI Key

JKWSCGNTWMWTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CCNCC2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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